Lysine hydrochloride, D-

Description

Properties

IUPAC Name |

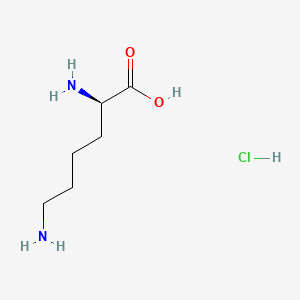

(2R)-2,6-diaminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884365 | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | D-Lysine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7274-88-6 | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7274-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007274886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lysine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE HYDROCHLORIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK611JDE1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Two Faces of a Single Molecule: A Technical Guide to D-Lysine and L-Lysine for Researchers and Drug Development Professionals

Abstract

Lysine, an essential α-amino acid, is a fundamental component of biological systems. However, its seemingly simple structure belies a critical stereochemical difference that dictates its function, metabolism, and therapeutic potential. This in-depth guide dissects the nuanced yet profound distinctions between the two enantiomers of lysine: D-Lysine and L-Lysine. While L-Lysine is the ubiquitous, proteinogenic form integral to life as we know it, D-Lysine presents a unique set of properties that are increasingly being harnessed in biomedical and pharmaceutical research. This document provides a comprehensive exploration of their stereochemistry, biological significance, metabolic pathways, and diverse applications, offering researchers and drug development professionals a foundational understanding for leveraging these molecules in their work.

The Decisive Factor: Chirality and Stereochemistry

At the heart of the difference between D- and L-Lysine lies the concept of chirality, a fundamental property of stereoisomerism. The α-carbon of lysine is a chiral center, as it is bonded to four different groups: a hydrogen atom, a carboxyl group (-COOH), an amino group (-NH2), and a lysyl side chain (-(CH2)4NH2).[1] This arrangement allows for two distinct, non-superimposable mirror-image forms, known as enantiomers.[1]

-

L-Lysine : The "left-handed" enantiomer, where the α-amino group is on the left side in a Fischer projection. This is the biologically active and proteinogenic isomer found in virtually all life forms.[][3]

-

D-Lysine : The "right-handed" enantiomer, with the α-amino group on the right side in a Fischer projection. It is not incorporated into proteins during ribosomal translation and is far less common in nature.[3][4]

These two isomers possess identical physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light, rotating it in opposite directions.[1] More importantly, this stereochemical distinction governs their interactions with the chiral environment of biological systems, such as enzymes and receptors.

Caption: Fischer projections of L-Lysine and D-Lysine, illustrating their mirror-image relationship.

L-Lysine: The Architect of Life

L-Lysine is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained through diet.[5][6] Its roles are vast and critical for maintaining health and normal physiological function.

Core Biological Functions of L-Lysine

-

Protein Synthesis: As one of the 20 standard amino acids, L-lysine is a fundamental building block of proteins, essential for muscle growth, tissue repair, and the synthesis of enzymes, hormones, and antibodies.[][7]

-

Collagen Formation: L-lysine is crucial for the cross-linking of collagen polypeptides, providing strength and elasticity to connective tissues like skin, bones, tendons, and blood vessels.[][8]

-

Carnitine Production: It serves as a precursor for the synthesis of carnitine, a vital molecule for transporting fatty acids into the mitochondria for energy production.[][9]

-

Calcium Absorption: L-lysine aids in the absorption of calcium from the intestine and may reduce its excretion, playing a role in maintaining bone health.[8][10]

-

Immune Response: It is involved in the production of antibodies and modulates immune responses.[5][7]

L-Lysine in Research and Development

The unique chemical properties of L-lysine, particularly its reactive ε-amino group, make it a valuable tool in biotechnology and drug development.[5][]

-

Protein Modification: The ε-amino group is a primary target for chemical modifications such as PEGylation, biotinylation, and conjugation with fluorescent dyes or drugs, which can enhance the stability, solubility, and therapeutic efficacy of proteins.[][][13]

-

Cell Culture: Poly-L-lysine is widely used as a coating for cell culture plates to enhance cell adhesion due to its positive charge, which interacts with the negatively charged cell membranes.[5]

-

Nutraceuticals and Animal Feed: L-lysine is a common supplement in animal feed, particularly for swine and poultry, to ensure optimal growth.[5][14] It is also used in dietary supplements for humans.[7]

D-Lysine: The Unconventional Isomer with Emerging Potential

In stark contrast to its L-isoform, D-Lysine is not utilized in protein synthesis and is largely considered biologically inactive in mammals.[14] However, the presence of D-amino acids in nature is not unheard of, with some being found in bacterial cell walls and certain peptide antibiotics.[4][15] The unique properties of D-Lysine have garnered interest in various research and therapeutic areas.

Biological Fate and Metabolism of D-Lysine

While not incorporated into proteins, D-Lysine can be metabolized in mammals, primarily in the liver and kidneys.[16][17] The key enzyme in its degradation is the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).[18] DAAO catalyzes the oxidative deamination of D-Lysine to produce α-keto-ε-aminocaproate, which then enters further metabolic pathways.[18]

References

- 1. differencebetween.com [differencebetween.com]

- 3. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 6. Lysine - Wikipedia [en.wikipedia.org]

- 7. royal-chem.com [royal-chem.com]

- 8. Lysine: importance, effect and use in nutrition [vita-world24.de]

- 9. Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hsfbiotech.com [hsfbiotech.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Lysine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of D-Lysine hydrochloride, a crucial reagent in various scientific and pharmaceutical applications. From its fundamental characteristics to its role in advanced research, this document serves as an essential resource for scientists and professionals in drug development.

Introduction: The Significance of Chirality in Lysine Applications

Lysine, an essential amino acid, is a fundamental building block of proteins. It exists as two stereoisomers, or enantiomers: L-lysine and D-lysine. While L-lysine is the naturally occurring form found in proteins, its synthetic counterpart, D-lysine, offers unique advantages in specific applications, primarily due to its resistance to enzymatic degradation. This guide focuses on the hydrochloride salt of D-lysine, a stable and readily soluble form that is widely used in research and development.

The incorporation of D-amino acids, such as D-lysine, into peptides can significantly enhance their pharmacological properties. Peptides containing D-amino acids often exhibit increased resistance to proteolysis, leading to longer in-vivo half-lives and improved bioavailability.[1] This makes D-Lysine hydrochloride a valuable component in the design of more robust and effective peptide-based therapeutics.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of D-Lysine hydrochloride is essential for its effective use in the laboratory.

Identification and Structure

-

Chemical Name: (2R)-2,6-diaminohexanoic acid hydrochloride[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of D-Lysine hydrochloride.

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 266-267 °C (decomposes) | [3][4] |

| Solubility | Soluble in water. The solubility of L-lysine hydrochloride in water is 65 g/100 mL at 20°C. | [5] |

| Optical Rotation | [α]D²⁰ = -20.5° to -21.5° (c=8 in 6N HCl) | |

| pKa | pKa1 (α-carboxyl) ~2.2, pKa2 (α-amino) ~9.0, pKa3 (ε-amino) ~10.5 |

Spectroscopic and Analytical Data

Characterization of D-Lysine hydrochloride is routinely performed using various spectroscopic and chromatographic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of D-Lysine hydrochloride exhibits characteristic peaks corresponding to its functional groups. Key absorptions include:

-

O-H stretch (carboxylic acid): Broad peak around 3000-2500 cm⁻¹

-

N-H stretch (amine hydrochloride): Strong, broad absorption in the 3200-2800 cm⁻¹ region

-

C=O stretch (carboxylic acid): Strong peak around 1730-1700 cm⁻¹

-

N-H bend (amine): Peak around 1600-1500 cm⁻¹

A representative IR spectrum can be found in the PubChem database.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of D-Lysine hydrochloride. The proton NMR spectrum will show distinct signals for the protons at the α, β, γ, δ, and ε carbons. A representative ¹H NMR spectrum is available for review.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of D-Lysine hydrochloride. In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as the protonated molecular ion [M+H]⁺ at m/z 147.11, corresponding to the free base form. The mass spectrum of DL-Lysine monohydrochloride shows the molecular ion at m/z 146.[6]

Purity Analysis

Ensuring the purity of D-Lysine hydrochloride is crucial for its application in research and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

This protocol outlines a general method for the purity analysis of D-Lysine hydrochloride using a reversed-phase HPLC system with UV detection.

-

Mobile Phase Preparation: A typical mobile phase consists of a buffered aqueous solution with an organic modifier and an ion-pairing reagent. For example, a phosphate buffer at a pH of 2.5 with 1-heptane sulfonic acid sodium salt as the ion-pairing reagent and acetonitrile as the organic modifier can be used.[7]

-

Standard Solution Preparation: Accurately weigh a known amount of D-Lysine hydrochloride reference standard and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is calculated by comparing the peak area of the sample to that of the standard.

Stability and Reactivity

Storage and Stability

D-Lysine hydrochloride is a stable compound under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place. While generally stable, lysine in solution can undergo thermal degradation, with the main degradation product being lysine lactam.[9][10] The rate of this degradation is dependent on temperature and pH.[9][10]

Chemical Reactivity

The chemical reactivity of D-Lysine hydrochloride is primarily dictated by its three functional groups: the α-carboxylic acid, the α-amino group, and the ε-amino group.

-

Reactions of the Amino Groups: The amino groups are nucleophilic and can react with various electrophiles. Common reactions include acylation, alkylation, and reaction with aldehydes and ketones to form Schiff bases.[11] In peptide synthesis, the α-amino group is reversibly protected, while the ε-amino group is protected with a more robust group that is removed at the final cleavage step.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid group can undergo esterification and amide bond formation. In solid-phase peptide synthesis, the carboxylic acid group of the first amino acid is anchored to the solid support.

-

Reactivity with Strong Oxidizing Agents: D-Lysine hydrochloride is incompatible with strong oxidizing agents.

Applications in Research and Drug Development

The unique properties of D-Lysine hydrochloride make it a valuable tool in several areas of research and development.

Cell Culture

Poly-D-lysine (PDL), a polymer synthesized from D-Lysine hydrochloride, is widely used to coat cell culture surfaces to promote cell adhesion.[12] The positively charged ε-amino groups of the lysine residues in PDL interact electrostatically with the negatively charged cell membrane, facilitating attachment. The use of PDL is particularly advantageous for the culture of primary neurons and other fastidious cell types. Because it is the D-enantiomer, it is not degraded by cellular proteases, providing a stable attachment surface for long-term cultures.

This protocol provides a general procedure for coating cell culture plates with poly-D-lysine.

-

Preparation of Poly-D-Lysine Solution: Prepare a working solution of 50 µg/mL poly-D-lysine in sterile, tissue culture-grade water.

-

Coating: Add a sufficient volume of the poly-D-lysine solution to completely cover the culture surface.

-

Incubation: Incubate the culture vessel at room temperature for 1 hour.

-

Aspiration and Rinsing: Aspirate the poly-D-lysine solution and rinse the surface thoroughly three times with sterile water.

-

Drying: Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells and medium.

Solid-Phase Peptide Synthesis (SPPS)

D-Lysine hydrochloride is a key building block in SPPS for the synthesis of peptides with enhanced stability. The corresponding protected derivative, typically Fmoc-D-Lys(Boc)-OH, is used. The Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group is labile to mild base (e.g., piperidine) and is removed at each cycle of peptide elongation. The Boc (tert-butyloxycarbonyl) group on the ε-amino group is stable to the conditions used for Fmoc removal but is cleaved by strong acid (e.g., trifluoroacetic acid) during the final cleavage of the peptide from the resin.[1] This orthogonal protection scheme allows for the specific and controlled synthesis of the desired peptide sequence.[1]

Drug Development

The incorporation of D-lysine into peptide drugs can improve their therapeutic potential by increasing their resistance to enzymatic degradation, thereby extending their half-life in the body.[1] This strategy is being explored for the development of more effective treatments for a range of conditions.

Safety, Handling, and Disposal

Hazard Identification

D-Lysine hydrochloride is not classified as a hazardous substance according to GHS.[13] However, as with all laboratory chemicals, it should be handled with care. It may cause eye, skin, and respiratory tract irritation.[14]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

First Aid Measures

-

After Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Spills and Disposal

-

Spills: Sweep up the material, place it in a suitable container for disposal, and avoid generating dust.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

D-Lysine hydrochloride is a versatile and valuable compound for researchers and professionals in drug development. Its unique properties, particularly its resistance to enzymatic degradation when incorporated into peptides, offer significant advantages in the design of more stable and effective therapeutic agents. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its successful application in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. Lysine hydrochloride, D- | C6H15ClN2O2 | CID 81691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. DL-Lysine monohydrochloride(70-53-1) 1H NMR spectrum [chemicalbook.com]

- 7. RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension | CoLab [colab.ws]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Degradation kinetic study of lysine in lysine hydrochloride solut...: Ingenta Connect [ingentaconnect.com]

- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 12. D-Lysine hydrochloride | 7274-88-6 [chemicalbook.com]

- 13. carlroth.com [carlroth.com]

- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

An In-depth Technical Guide to the Synthesis and Preparation of D-Lysine Hydrochloride

Abstract

D-Lysine, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of various pharmaceuticals, including peptide-based drugs and antibiotics. Its incorporation can significantly enhance the metabolic stability and therapeutic efficacy of parent molecules by rendering them resistant to enzymatic degradation. This technical guide provides a comprehensive overview of the principal methodologies for the synthesis and preparation of D-Lysine hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings and practical execution of key synthetic strategies, including the resolution of racemic mixtures and emerging asymmetric synthesis routes. This document emphasizes the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction: The Significance of D-Lysine in Modern Drug Discovery

While L-amino acids form the fundamental constituents of proteins in nature, their D-enantiomers have garnered substantial interest in medicinal chemistry. The substitution of an L-amino acid with its D-counterpart in a peptide therapeutic can dramatically alter its pharmacological profile. Specifically, D-amino acid-containing peptides exhibit increased resistance to proteolysis, leading to longer plasma half-lives and improved bioavailability. D-Lysine, with its versatile amino side chain, is particularly valuable for introducing positive charges, modifying solubility, and serving as a conjugation point for other molecules. Consequently, robust and scalable methods for the production of high-purity D-Lysine hydrochloride are paramount for advancing pharmaceutical research and development.

Strategic Approaches to D-Lysine Synthesis

The synthesis of enantiomerically pure D-Lysine hydrochloride primarily revolves around two core strategies: the resolution of a racemic mixture of DL-Lysine and, to a lesser extent, direct asymmetric synthesis. The choice of strategy is often dictated by factors such as cost of starting materials, scalability, and desired enantiomeric purity.

Racemization of L-Lysine: The Gateway to Resolution

A common and economically viable starting point for D-Lysine production is the readily available and inexpensive L-Lysine. The initial step involves the racemization of L-Lysine to produce a 50:50 mixture of D- and L-enantiomers (DL-Lysine). This is typically achieved under forcing conditions that promote the epimerization of the α-carbon.

Protocol for Racemization of L-Lysine Hydrochloride:

A widely employed method involves heating L-Lysine hydrochloride in an aqueous solution under pressure.[1]

-

Step 1: L-Lysine hydrochloride is dissolved in deionized water to a concentration of 0.2-0.3 g/mL in a sealed pressure vessel.

-

Step 2: The solution is heated to 140-155°C, generating a pressure of 0.36-0.54 MPa.

-

Step 3: The reaction is maintained under these conditions for 16-20 hours, with the progress monitored by measuring the optical rotation of the solution. The reaction is complete when the specific rotation approaches zero.

-

Step 4: Upon completion, the reaction mixture is cooled, treated with activated carbon to remove colored impurities, and filtered. The resulting solution of DL-Lysine hydrochloride is then carried forward to the resolution step.

The mechanism of racemization under these conditions involves the reversible deprotonation and reprotonation of the α-carbon, facilitated by the high temperature and aqueous environment.

Resolution of DL-Lysine: Separating the Enantiomers

Once a racemic mixture of DL-Lysine is obtained, the critical step is the separation of the D- and L-enantiomers. This can be accomplished through chemical or enzymatic methods.

Chemical Resolution via Diastereomeric Salt Formation

This classical method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2] These diastereomers exhibit different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization.[3]

Mechanism of Diastereomeric Salt Resolution:

The fundamental principle behind this technique is the conversion of a pair of enantiomers into a pair of diastereomers. As diastereomers have distinct physical properties, they can be separated. In the case of DL-Lysine, a chiral acid like L-(+)-tartaric acid is used as the resolving agent. The reaction forms two diastereomeric salts: D-Lysine-L-tartrate and L-Lysine-L-tartrate. The differing spatial arrangements of the constituent ions in the crystal lattice of these salts lead to different energies of crystal packing and, consequently, different solubilities in a given solvent system. This allows for the selective crystallization of the less soluble diastereomer.

Diagram: Workflow for Chemical Resolution of DL-Lysine

Caption: Workflow for D-Lysine HCl synthesis via chemical resolution.

Detailed Protocol for Chemical Resolution:

This protocol is adapted from a method utilizing L-tartaric acid as the resolving agent.[4]

-

Step 1: Racemate Preparation: Start with a solution of DL-Lysine (prepared from the racemization of L-Lysine hydrochloride and subsequent removal of HCl, for instance, using an ion-exchange resin).

-

Step 2: Diastereomeric Salt Formation: To the aqueous solution of DL-Lysine, add L-(+)-tartaric acid in a molar ratio of approximately 1:0.8 (DL-Lysine:L-tartaric acid).

-

Step 3: Crystallization: Heat the mixture to 60-70°C to ensure complete dissolution. Then, allow the solution to cool slowly to room temperature, followed by further cooling to 5-10°C to induce crystallization of the less soluble D-Lysine-L-tartrate salt.

-

Step 4: Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with cold ethanol.

-

Step 5: Liberation of D-Lysine: Resuspend the D-Lysine-L-tartrate crystals in water and add an inorganic base, such as calcium carbonate or calcium hydroxide, to precipitate calcium tartrate and liberate free D-Lysine in the solution.

-

Step 6: Conversion to Hydrochloride Salt: Filter off the calcium tartrate precipitate. Carefully acidify the filtrate containing free D-Lysine with hydrochloric acid to a pH of approximately 3.5.[5]

-

Step 7: Final Purification: Decolorize the solution with activated carbon, filter, and concentrate the filtrate under reduced pressure to induce crystallization.[5] Collect the crystals of D-Lysine hydrochloride by filtration and dry them in an oven.

Quantitative Data for Chemical Resolution:

| Parameter | Value | Reference |

| Molar Ratio (DL-Lysine:L-Tartaric Acid) | 1:0.8 | [4] |

| Crystallization Temperature | 60-70°C, then cool | [4] |

| Overall Yield of D-Lysine HCl | ~34% (from DL-Lysine) | [4] |

| Chemical Purity (post-purification) | >99% | [4] |

| Optical Purity (post-purification) | >99% | [4] |

Enzymatic Resolution

Enzymatic resolution offers a highly selective and milder alternative to chemical methods. These processes leverage the stereospecificity of enzymes to selectively act on one enantiomer in a racemic mixture.

A well-established method involves the use of aminoacylase, which selectively hydrolyzes the N-acyl derivative of L-amino acids.

Mechanism of Acylase-Catalyzed Resolution:

The process begins with the acylation of DL-Lysine (e.g., with acetic anhydride) to form N-acetyl-DL-Lysine. The racemic mixture of the acylated lysine is then treated with an aminoacylase enzyme. Due to its stereospecificity, the acylase only catalyzes the hydrolysis of the acyl group from N-acetyl-L-Lysine, yielding L-Lysine and acetate. The N-acetyl-D-Lysine remains unreacted. The resulting mixture of L-Lysine and N-acetyl-D-Lysine can be easily separated based on their different chemical properties (e.g., solubility or charge). Finally, the N-acetyl-D-Lysine is hydrolyzed chemically to afford D-Lysine.

Diagram: Enzymatic Resolution using Acylase

Caption: Workflow for D-Lysine synthesis via enzymatic resolution.

A more recent and efficient enzymatic approach utilizes a two-enzyme cascade to convert L-Lysine into D-Lysine.[6]

Mechanism of the Two-Enzyme Cascade:

This innovative method employs two enzymes in a sequential one-pot reaction:

-

Lysine Racemase: This enzyme converts L-Lysine into a racemic mixture of DL-Lysine.

-

L-Lysine Decarboxylase: This enzyme selectively degrades the L-Lysine present in the racemic mixture into cadaverine, leaving the D-Lysine untouched.

This process is highly efficient, achieving high enantiomeric excess of D-Lysine.[6]

Protocol Outline for the Two-Enzyme Cascade:

-

Step 1: Racemization: L-Lysine is incubated with engineered E. coli cells expressing lysine racemase. The reaction is typically carried out at 37°C in a phosphate buffer (pH 6.0). The conversion to DL-Lysine is rapid, often reaching equilibrium in under an hour.[6]

-

Step 2: Asymmetric Degradation: A crude enzyme extract containing L-lysine decarboxylase is added to the reaction mixture, along with its cofactor pyridoxal 5'-phosphate (PLP). The L-lysine is selectively converted to cadaverine.

-

Step 3: Isolation of D-Lysine: The reaction is stopped, and the D-Lysine can be separated from the cadaverine and other reaction components using standard chromatographic techniques. The isolated D-Lysine is then converted to its hydrochloride salt.

Quantitative Data for the Two-Enzyme Cascade Method:

| Parameter | Value | Reference |

| Racemization Time | ~1 hour | [6] |

| Asymmetric Degradation Time | ~0.5 hours | [6] |

| Final D-Lysine Yield | ~48.8% (from L-Lysine) | [6] |

| Enantiomeric Excess (ee) | ≥99% | [6] |

Asymmetric Synthesis of D-Lysine

While resolution methods are prevalent, direct asymmetric synthesis offers an elegant approach to enantiomerically pure compounds, avoiding the need to separate enantiomers and the inherent 50% yield limitation of classical resolution. The use of chiral auxiliaries is a powerful strategy in this domain.[7]

Principle of Chiral Auxiliary-Mediated Synthesis:

In this approach, a prochiral starting material is covalently attached to an enantiomerically pure chiral auxiliary.[8] The auxiliary then directs a subsequent stereocenter-forming reaction (e.g., alkylation or reduction) to occur with high diastereoselectivity by sterically shielding one face of the reactive intermediate. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.

While a detailed, optimized protocol specifically for D-Lysine using a chiral auxiliary is less common in readily available literature compared to resolution methods, the principles can be applied. For instance, a strategy could involve the asymmetric alkylation of a glycine enolate equivalent attached to a chiral auxiliary, such as an Evans oxazolidinone, with a suitable 4-carbon electrophile containing a protected amino group.

Purification and Quality Control

Regardless of the synthetic route, the final product, D-Lysine hydrochloride, must be purified and rigorously analyzed to ensure it meets the high standards required for pharmaceutical applications.

Purification by Crystallization

Crystallization is the primary method for purifying the final product.

General Crystallization Protocol:

-

Step 1: The crude D-Lysine hydrochloride is dissolved in a minimal amount of hot water.

-

Step 2: The solution is treated with activated carbon to remove any residual colored impurities and then filtered while hot.

-

Step 3: The filtrate is cooled slowly to room temperature and then in an ice bath to induce crystallization.

-

Step 4: The resulting crystals are collected by filtration, washed with a small amount of cold ethanol or another suitable anti-solvent, and dried under vacuum.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and enantiomeric integrity of the final product.

Table of Analytical Methods for D-Lysine Hydrochloride:

| Technique | Purpose | Key Parameters & Expected Results |

| Chiral HPLC | Determination of enantiomeric purity (ee%) | Column: Chiral stationary phase (e.g., teicoplanin-based like Astec CHIROBIOTIC T).[9] Mobile Phase: Typically a mixture of an organic solvent (e.g., methanol) and an aqueous buffer with an acidic modifier (e.g., formic acid).[9] Detection: UV or Mass Spectrometry. Result: Baseline separation of D- and L-lysine peaks, allowing for quantification of each enantiomer. |

| ¹H and ¹³C NMR | Structural confirmation and assessment of chemical purity | Solvent: D₂O. ¹H NMR: Characteristic peaks for the α-H, and the methylene protons of the side chain.[10] ¹³C NMR: Distinct signals for the carboxyl carbon, α-carbon, and the four methylene carbons of the side chain.[10] |

| Mass Spectrometry (MS) | Confirmation of molecular weight | Method: Electrospray Ionization (ESI-MS). Result: Observation of the molecular ion peak corresponding to the mass of D-Lysine. |

| Specific Rotation | Confirmation of enantiomeric identity | Conditions: Measured in a specific solvent (e.g., 6N HCl) at a defined concentration and temperature. Expected Value: A specific negative rotation value for D-Lysine hydrochloride. |

Conclusion

The synthesis of D-Lysine hydrochloride is a critical enabling technology in the development of next-generation therapeutics. This guide has outlined the predominant synthetic strategies, from the industrial workhorse of racemization and resolution to the elegance of asymmetric synthesis. The choice of method ultimately depends on a balance of economic and scientific considerations. For large-scale production, the racemization of L-lysine followed by chemical or enzymatic resolution remains a highly viable and cost-effective approach. The two-enzyme cascade system represents a significant advancement in biocatalysis, offering high efficiency and enantiopurity under mild conditions. As the demand for enantiomerically pure chiral building blocks continues to grow, further innovations in both enzymatic and asymmetric synthesis are anticipated to provide even more efficient and sustainable routes to D-Lysine and other valuable non-proteinogenic amino acids.

References

- 1. CN106187799B - A method of preparing DL-lysine hydrochloride - Google Patents [patents.google.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. CN102766060A - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

D-Lysine hydrochloride CAS number and molecular weight

An In-depth Technical Guide to D-Lysine Hydrochloride for Researchers and Drug Development Professionals

D-Lysine hydrochloride is the hydrochloride salt of D-lysine, the D-enantiomer of the essential amino acid lysine.[1] Its non-natural configuration makes it resistant to enzymatic degradation by common proteases that recognize L-amino acids, a key feature exploited in various biotechnological applications.[2]

Key Identifiers and Properties

A summary of the core quantitative data for D-Lysine hydrochloride is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 7274-88-6 | [3][4][5][6][7] |

| Molecular Formula | C₆H₁₅ClN₂O₂ | [4][6][7] |

| Molecular Weight | 182.65 g/mol | [1][4][6][8] |

| Appearance | White to off-white crystalline powder | [1][4][5] |

| Melting Point | 266 °C (decomposes) | [3][4][5][6] |

| Solubility | Highly soluble in water | [4][5][6] |

| Optical Rotation | [α]D²⁰ = -20° to -21.5° (c=8 in 6N HCl) | [5] |

| IUPAC Name | (2R)-2,6-diaminohexanoic acid;hydrochloride | [1] |

The Significance of Chirality: Synthesis and Application Logic

The utility of D-Lysine hydrochloride is fundamentally linked to its stereochemistry. As the D-enantiomer, it provides a specific chiral configuration that is indispensable for creating enantiomerically pure drug molecules.[9] This is particularly critical in peptide synthesis and the development of chiral drugs where the precise molecular architecture dictates biological interactions and therapeutic efficacy.[9]

Synthesis Overview: A Logic of Separation

The industrial production of D-Lysine hydrochloride typically involves the resolution of a racemic mixture of DL-lysine. A common and efficient method is through diastereomeric salt formation.

Core Principle: The racemic mixture (DL-lysine) is reacted with a chiral resolving agent, such as L-(−)-camphorsulfonic acid or L-tartaric acid.[10][11] This reaction forms two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. The less soluble salt (e.g., L-(−)-camphorsulfonic acid-D-Lysine salt) precipitates and is isolated.[10][12] Subsequent treatment with a strong acid, like hydrochloric acid, liberates the desired D-Lysine hydrochloride.[10]

A patent describes a preparation method that starts with L-lysine hydrochloride, which undergoes racemization to produce DL-lysine.[10][12] This is then followed by the resolution step as described. This approach is advantageous as it utilizes the more abundant L-lysine as a starting material.

References

- 1. Lysine hydrochloride, D- | C6H15ClN2O2 | CID 81691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. D-Lysine hydrochloride | 7274-88-6 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. Thermo Scientific™ D-Lysine hydrochloride, 99+% | Fisher Scientific [fishersci.ca]

- 8. goldbio.com [goldbio.com]

- 9. nbinno.com [nbinno.com]

- 10. CN102766060B - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN102766060A - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]

Natural occurrence of D-amino acids in biological systems

An In-Depth Technical Guide to the Natural Occurrence of D-Amino Acids in Biological Systems

Abstract

For decades, the central dogma of protein biochemistry held that life was built exclusively from L-amino acids. D-amino acids, their mirror-image counterparts, were largely dismissed as bacterial curiosities or artifacts of food processing. However, the advent of highly sensitive analytical technologies has shattered this paradigm, revealing a rich and dynamic world of "unnatural" amino acids with profound physiological roles in mammals, including humans.[1][2][3] This guide provides a comprehensive overview of the endogenous biosynthesis, metabolism, and multifaceted functions of D-amino acids in the nervous and endocrine systems. We will explore their emerging roles in human health and disease, their potential as novel therapeutic targets, and the critical analytical methodologies required for their accurate detection and quantification in complex biological matrices.

Challenging the Dogma: The Endogenous World of D-Amino Acids

The initial discovery of D-amino acids in higher organisms was met with skepticism, often attributed to dietary intake from microbial sources or non-enzymatic racemization during aging.[4][5] It is now unequivocally established that mammals possess specific enzymatic machinery to synthesize and metabolize certain D-amino acids, underscoring their functional significance.[1][3][4] The most extensively studied of these are D-serine and D-aspartate, which are found in considerable concentrations in the central nervous system (CNS) and endocrine tissues.[1][6][7] Their presence is not a biological accident but a feature of a sophisticated signaling system that modulates critical physiological processes, from neurotransmission to hormone regulation.[2][8][9]

Biosynthesis and Metabolism: A Tightly Regulated System

The physiological levels of D-amino acids are maintained by a delicate balance between their synthesis by racemase enzymes and their degradation by specific oxidases.

Biosynthesis

-

D-Serine: The primary route for D-serine synthesis in mammals is the conversion of L-serine, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, serine racemase (SR) .[3][6] Initially thought to be localized exclusively to astrocytes in the brain, SR has since been identified in neurons as well, suggesting complex cell-to-cell signaling roles.[10][11][12]

-

D-Aspartate: The biosynthetic pathway for D-aspartate in mammals is less clear. While an aspartate racemase has been identified in some invertebrates, the equivalent mammalian enzyme remains elusive.[4] Recent evidence suggests that serine racemase itself may be capable of synthesizing D-aspartate, albeit less efficiently than D-serine.[13]

-

Bacterial Sources: In addition to endogenous synthesis, D-amino acids are produced in vast quantities by the gut microbiota.[14][15] These can be absorbed into circulation and may contribute to the total body pool, influencing immunity and gut barrier function.[16][17]

Degradation

-

D-Amino Acid Oxidase (DAAO): This FAD-containing flavoenzyme is the principal enzyme responsible for the catabolism of neutral and basic D-amino acids, including D-serine and D-alanine.[13][18][19] DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[18][19] In the CNS, DAAO is primarily found in the cerebellum and is crucial for regulating D-serine levels, thereby modulating neurotransmission.[20]

-

D-Aspartate Oxidase (DDO): As its name implies, DDO is highly specific for acidic D-amino acids, primarily D-aspartate and D-glutamate.[13][21] It functions similarly to DAAO, converting D-aspartate into oxaloacetate, ammonia, and hydrogen peroxide.[21]

The interplay between these synthetic and degradative enzymes creates a dynamic system for controlling D-amino acid concentrations in specific tissues.

References

- 1. D-amino acids in the central nervous system in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Degradation of Free D-Amino Acids and Their Physiological Roles in the Periphery and Endocrine Glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Degradation of Free D-Amino Acids and Their Physiological Roles in the Periphery and Endocrine Glands [jstage.jst.go.jp]

- 4. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]

- 5. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. D-Amino Acids in the Nervous and Endocrine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. D-Serine Regulation of NMDA Receptor Activity | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]

- 15. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 16. [PDF] d-amino Acids in Health and Disease: A Focus on Cancer | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 20. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Spatiotemporal Localization of d-Amino Acid Oxidase and d-Aspartate Oxidases during Development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

The Criticality of Enantiomeric Purity in D-Lysine

An In-Depth Technical Guide to the Determination of Enantiomeric Purity of D-Lysine Hydrochloride

Executive Summary: This guide provides a comprehensive technical overview for the determination of the enantiomeric purity of D-Lysine hydrochloride, a critical parameter for its application in pharmaceutical synthesis and research. We delve into the core principles of chiral separation and present a detailed, field-proven methodology based on High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. This document is intended for researchers, analytical scientists, and quality control professionals, offering not just a protocol, but the scientific rationale behind the experimental design, ensuring robust and reliable results. The guide includes a complete, self-validating workflow, system suitability criteria, data analysis procedures, and visual diagrams to elucidate the process.

D-Lysine, the non-proteinogenic stereoisomer of lysine, serves as a crucial chiral building block in the synthesis of specialized peptides, antibiotics, and other pharmaceutical compounds. Its utility is fundamentally tied to its stereochemical identity. The presence of its counterpart, L-Lysine, as an enantiomeric impurity can have significant consequences in drug development. It can lead to the formation of diastereomeric impurities in subsequent synthetic steps, which are often difficult to separate and can alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Therefore, rigorous control and accurate quantification of the enantiomeric purity of D-Lysine hydrochloride are not merely a quality metric but a prerequisite for ensuring the safety, efficacy, and consistency of the final product.

Fundamental Principles of Chiral Separation

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge. Chiral chromatography overcomes this by introducing a chiral environment, forcing the enantiomers to interact differently and thus elute at different times.

This is achieved by forming transient diastereomeric complexes between the analyte enantiomers and a chiral selector. The key principle is the "three-point interaction model," where one enantiomer can form a more stable, three-point interaction with the chiral selector than the other, leading to a difference in retention time. This chiral recognition can be achieved in two primary ways:

-

Direct Separation: Using a Chiral Stationary Phase (CSP) where the chiral selector is immobilized on the support material of the HPLC column.

-

Indirect Separation: Derivatizing the enantiomeric sample with a chiral derivatizing agent (CDA) before analysis. This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be readily separated on a standard, achiral stationary phase (e.g., C18).

For D-Lysine, the indirect method via pre-column derivatization is highly robust, sensitive, and widely adopted due to the formation of highly stable and chromophoric derivatives.

Primary Analytical Method: Chiral HPLC via Pre-Column Derivatization

The recommended method involves the derivatization of D-Lysine hydrochloride with o-Phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-Acetyl-L-Cysteine (NAC). The OPA reacts with the primary amines of lysine, while the chiral thiol introduces the stereocenter needed to form diastereomers. These derivatives are fluorescent and UV-active, allowing for sensitive detection.

Experimental Workflow Overview

The following diagram outlines the complete analytical workflow, from initial sample handling to the final purity report.

Caption: End-to-end workflow for enantiomeric purity analysis of D-Lysine HCl.

Detailed Experimental Protocol

3.2.1 Reagents and Materials

-

D-Lysine hydrochloride sample

-

L-Lysine hydrochloride reference standard

-

o-Phthaldialdehyde (OPA)

-

N-Acetyl-L-Cysteine (NAC)

-

Boric Acid

-

Sodium Hydroxide

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade, e.g., Milli-Q)

-

HPLC system with UV or Fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3.2.2 Solution Preparation

-

Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, and adjust the pH to 10.2 with a sodium hydroxide solution.

-

OPA/NAC Derivatizing Reagent:

-

Dissolve OPA in methanol.

-

Dissolve NAC in the borate buffer.

-

Mix the two solutions. This reagent should be prepared fresh daily.

-

-

Mobile Phase A: Prepare a suitable buffer, such as a phosphate or acetate buffer, in water.

-

Mobile Phase B: Acetonitrile.

-

Sample Solution: Accurately weigh and dissolve the D-Lysine hydrochloride sample in water to a known concentration (e.g., 1 mg/mL).

-

System Suitability Solution (Racemic Mixture): Prepare a solution containing approximately equal amounts of D- and L-Lysine hydrochloride (e.g., 0.5 mg/mL of each).

3.2.3 Derivatization Procedure

-

To a vial, add a specific volume of the sample solution (or system suitability solution).

-

Add a larger volume of the OPA/NAC derivatizing reagent.

-

Mix thoroughly and allow the reaction to proceed at room temperature for a defined time (typically 2-5 minutes) before injection. The timing should be consistent across all samples and standards.

3.2.4 HPLC Instrumentation and Conditions The following table provides typical starting conditions. Method optimization may be required.

| Parameter | Recommended Setting | Rationale |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for the diastereomeric derivatives formed. |

| Mobile Phase | A: Aqueous BufferB: Acetonitrile | A gradient elution is typically used to ensure good resolution and reasonable run times. |

| Gradient Program | Start at a low %B, ramp up to elute derivatives, re-equilibrate. | Ensures separation of the diastereomers from reagent peaks and from each other. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing speed and resolution. |

| Column Temperature | 30 °C | Controlled temperature ensures retention time stability and reproducibility. |

| Detection | UV at 335 nm or Fluorescence (Ex: 340 nm, Em: 450 nm) | The OPA derivatives have a strong UV chromophore and are fluorescent, allowing for highly sensitive detection. |

| Injection Volume | 10 µL | A typical volume; may be adjusted based on concentration and detector sensitivity. |

System Suitability Testing (SST): A Self-Validating System

Before analyzing any samples, the system's performance must be verified by injecting the derivatized racemic mixture. This ensures the chromatographic system is capable of adequately separating the L- and D-enantiomers.

| SST Parameter | Acceptance Criteria | Purpose |

| Resolution (Rs) | Rs ≥ 1.5 | Confirms baseline or near-baseline separation between the L- and D-isomer peaks. |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures good peak shape, which is critical for accurate integration. |

| Precision (%RSD) | ≤ 2.0% (for n=5) | Demonstrates the reproducibility of the system based on replicate injections. |

Data Analysis and Purity Calculation

After system suitability is confirmed, the derivatized D-Lysine hydrochloride sample is injected. The resulting chromatogram will show a major peak for the D-Lysine derivative and a potential small peak for the L-Lysine derivative.

-

Identify Peaks: Identify the peaks corresponding to the L- and D-isomers based on their retention times, as established by the SST injection.

-

Integrate Peak Areas: Integrate the peak area for both the D-isomer (Area D) and the L-isomer (Area L).

-

Calculate the Percentage of L-Isomer:

-

Calculate Enantiomeric Excess (%ee):

A result of 99.8% ee, for example, indicates that the sample contains 99.9% D-Lysine and 0.1% L-Lysine.

Orthogonal and Confirmatory Methods

While chiral HPLC with pre-column derivatization is a primary and robust method, employing an orthogonal method can provide a higher degree of confidence in the results, especially for regulatory filings.

-

Chiral GC: Requires derivatization of the amino and carboxyl groups to make the lysine volatile (e.g., esterification followed by acylation). The derivatized sample is then analyzed on a column with a chiral stationary phase.

-

Capillary Electrophoresis (CE): Chiral selectors (e.g., cyclodextrins) are added to the background electrolyte. The differential interaction of the enantiomers with the selector as they move through the capillary results in different migration times.

Conclusion

The accurate determination of the enantiomeric purity of D-Lysine hydrochloride is paramount for its use in quality-critical applications. The indirect chiral HPLC method, involving pre-column derivatization with OPA/NAC, provides a reliable, sensitive, and robust analytical solution. By implementing a rigorous protocol that includes system suitability testing, analysts can ensure the generation of high-quality, trustworthy data. This guide provides the foundational knowledge and practical steps to establish such a self-validating system, empowering scientists to confidently assess the stereochemical integrity of their materials.

The Unseen Half of Life: A Technical Guide to the Discovery, History, and Application of D-Amino Acids in Research

Introduction

For much of modern biological science, the world of amino acids has been viewed through a lens of homochirality, with L-amino acids universally recognized as the fundamental building blocks of life. This "L-centric" paradigm relegated their mirror-image counterparts, D-amino acids, to the realm of the "unnatural" or, at best, as esoteric components of the bacterial world. However, a paradigm shift has been steadily gaining momentum over the past few decades. Once considered mere biological curiosities, D-amino acids are now understood to be crucial players in a vast array of physiological processes across all domains of life, from microorganisms to mammals. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and evolving research landscape of D-amino acids. We will journey through the key historical milestones that shattered the dogma of L-amino acid exclusivity, delve into the diverse functional roles of these fascinating molecules, provide detailed protocols for their analysis, and explore their burgeoning applications in modern therapeutics.

A Journey Through Time: The Discovery and History of D-Amino Acids

The story of D-amino acids is one of serendipitous discoveries and the gradual dismantling of long-held scientific beliefs. The concept of molecular chirality, the property of non-superimposable mirror images, was first elucidated by the pioneering work of Louis Pasteur in 1848 with tartaric acid crystals. This laid the conceptual groundwork for understanding the stereoisomerism of amino acids.

Initially, the presence of D-amino acids in biological systems was largely confined to the cell walls of bacteria, where they play a critical role in the structure of peptidoglycan. For a significant period, their existence in higher organisms was either dismissed or attributed to bacterial contamination. A pivotal moment came in the 1950s when Auclair and Patton first reported the presence of D-amino acids in the blood of insects and mollusks[1]. This was one of the first indications that these "unnatural" amino acids might have a broader biological significance.

The discovery of free D-aspartate in the mammalian brain by Dunlop and colleagues in 1986 marked a significant turning point, challenging the established view of their absence in vertebrates[2]. This was followed by the groundbreaking discovery of D-serine in the rat brain by Hashimoto and his team in 1992, who noted its high concentration in the forebrain, mirroring the distribution of NMDA receptors[2][3]. These discoveries in the mammalian nervous system ignited a surge of research into the physiological roles of D-amino acids, transforming them from biological oddities into key molecules of interest in neuroscience and beyond.

| Year | Key Discovery/Milestone | Key Scientist(s)/Contributor(s) | Significance |

| 1848 | Discovery of molecular chirality. | Louis Pasteur | Established the fundamental concept of stereoisomerism. |

| 1935 | Discovery of D-amino acid oxidase (DAAO).[4] | Hans Adolf Krebs | Identified an enzyme in mammals capable of degrading D-amino acids, hinting at their endogenous presence.[4] |

| 1950s | First report of D-amino acids in insects and mollusks.[1] | Auclair and Patton | Provided early evidence of D-amino acids in higher organisms.[1] |

| 1960s | Elucidation of the role of D-amino acids in bacterial peptidoglycan. | Numerous researchers | Established a key structural role for D-amino acids in the bacterial cell wall. |

| 1986 | Discovery of free D-aspartate in the mammalian brain.[2] | Dunlop et al. | First definitive evidence of a free D-amino acid in the vertebrate central nervous system.[2] |

| 1992 | Discovery of high concentrations of D-serine in the rat brain.[2][3] | Hashimoto et al. | Linked D-serine to the NMDA receptor and opened up the field of D-amino acids in neurotransmission.[2][3] |

| 1999 | Discovery of serine racemase. | Wolosker et al. | Identified the enzyme responsible for synthesizing D-serine from L-serine in mammals. |

The Diverse Functional Landscape of D-Amino Acids

The initial perception of D-amino acids as mere structural components has given way to a more nuanced understanding of their dynamic and regulatory roles in a multitude of biological processes.

In Bacteria: More Than Just Bricks in the Wall

While D-alanine and D-glutamate are well-known essential components of the peptidoglycan layer that encases bacterial cells, providing structural integrity and resistance to proteases, the functions of D-amino acids in the microbial world are far more extensive.[5] Many bacterial species release a variety of D-amino acids into their environment, where they act as signaling molecules that regulate key community behaviors. For instance, certain D-amino acids can trigger the disassembly of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[6] They are also involved in modulating cell wall remodeling during different growth phases and can even serve as a nutrient source for some bacteria.

In the Mammalian Nervous System: D-Serine, a Key Modulator of Brain Function

The discovery of high levels of D-serine in the mammalian brain revolutionized our understanding of synaptic transmission.[3] D-serine acts as a potent co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel involved in learning, memory, and synaptic plasticity.[7][8] For the NMDA receptor to become fully active, it requires the binding of both glutamate and a co-agonist. Evidence strongly suggests that in many brain regions, D-serine, rather than glycine, is the primary endogenous co-agonist.[9]

D-serine is synthesized from L-serine by the enzyme serine racemase and is primarily localized in astrocytes, a type of glial cell that closely associates with synapses.[10] The release of D-serine from astrocytes is a regulated process, often triggered by neuronal activity, allowing for a dynamic modulation of NMDA receptor function.[11] Dysregulation of D-serine levels has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and epilepsy, making the D-serine signaling pathway a promising target for therapeutic intervention.[5]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]

- 3. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]

- 4. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 5. D-Amino acid - Wikipedia [en.wikipedia.org]

- 6. Mechanism of D-cycloserine action: alanine racemase from Escherichia coli W - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. D-Serine as a putative glial neurotransmitter | Neuron Glia Biology | Cambridge Core [cambridge.org]

Methodological & Application

Application Notes and Protocols for Coating Cell Culture Surfaces with Poly-D-Lysine

Introduction: The Critical Role of Surface Chemistry in Cell Culture

Successful in vitro cell culture is fundamentally dependent on providing an environment that recapitulates key aspects of the native physiological milieu. For adherent cell types, the surface upon which they are grown is a critical determinant of their attachment, viability, proliferation, and differentiation. While modern tissue culture plastics are treated to be hydrophilic and support the growth of many robust cell lines, more fastidious cells, such as primary neurons, glial cells, and transfected cell lines, often require a surface modification to promote robust adhesion and long-term health.[1][2][3] Poly-D-lysine (PDL) is a widely used synthetic extracellular matrix (ECM) that provides a simple and effective method for enhancing cell attachment to plastic and glass surfaces.[1][4]

This document provides a comprehensive guide to the principles and practice of coating cell culture vessels with poly-D-lysine, offering detailed protocols, expert insights into the underlying mechanisms, and troubleshooting guidance for common issues.

The Mechanism of Poly-D-Lysine-Mediated Cell Adhesion

Poly-D-lysine is a synthetic polymer of the D-isomer of the amino acid lysine.[3][4] Its efficacy as a cell culture substrate stems from its highly cationic nature. The polymer chain possesses a high density of primary amino groups, which are protonated at physiological pH, conferring a strong net positive charge.[3]

Cell membranes, conversely, are rich in negatively charged molecules such as sialic acids and heparan sulfate proteoglycans. This creates an electrostatic attraction between the positively charged PDL-coated surface and the negatively charged cell surface, promoting strong, non-specific cell adhesion.[1][2][5][6] Unlike natural ECM proteins like fibronectin or laminin, which interact with specific cell surface receptors (e.g., integrins) to activate distinct signaling pathways, PDL-mediated adhesion is primarily driven by these electrostatic forces.[1][3] This makes it a versatile coating for a wide variety of cell types.

Diagram: Mechanism of Poly-D-Lysine Mediated Cell Adhesion

References

Application Note: Enhancing Cell Adhesion with Poly-D-Lysine

A Senior Application Scientist's Guide to Theory, Protocols, and Optimization

Introduction: The Critical Role of a Reliable Substrate

Successful in vitro cell culture hinges on the ability of cells to adhere, spread, and proliferate on a culture surface. For many fastidious cell types, particularly primary neurons and transfected cell lines, standard tissue culture-treated plastic provides an inadequate substrate for robust attachment.[1] Poly-D-Lysine (PDL), a synthetic, positively charged polymer, serves as a highly effective and reliable coating material to promote cell adhesion.[2][3]

This guide provides a comprehensive overview of the mechanisms, protocols, and critical considerations for using Poly-D-Lysine hydrobromide or hydrochloride to create optimal culture surfaces. Unlike naturally derived extracellular matrix (ECM) proteins, PDL is a chemically synthesized, animal origin-free reagent, ensuring high purity and lot-to-lot consistency.[1][3]

A Note on Terminology: While the topic specifies D-Lysine hydrochloride, it is the polymerized form, Poly-D-Lysine (PDL), that is used as the coating agent. The monomeric D-lysine does not form the necessary polymeric chain to function as a substrate. PDL is typically supplied as a hydrobromide (HBr) or hydrochloride (HCl) salt, which enhances its solubility and stability.[4]

Mechanism of Action: Electrostatics and Stereochemistry

PDL facilitates cell adhesion through a straightforward yet powerful mechanism: electrostatic interaction.[5][6]

-

Charge Interaction : The polymer consists of a long chain of D-lysine amino acids. The primary amine group on the side chain of each lysine residue is protonated at physiological pH, conferring a strong net positive charge to the entire molecule.[3][4] Cell membranes are rich in negatively charged molecules like sialic acids and heparan sulfate proteoglycans, resulting in a net negative surface charge.[7] When a culture surface is coated with PDL, it becomes a highly cationic plane that electrostatically attracts and anchors the negatively charged cell membranes.[1][7]

-

The "D" Advantage : Lysine exists as two stereoisomers (enantiomers): the naturally occurring Poly-L-Lysine (PLL) and the synthetic Poly-D-Lysine (PDL). While both function equally well in promoting initial attachment, PDL offers a significant advantage for long-term cultures or for cells with high proteolytic activity (e.g., primary neurons, certain cancer cell lines).[8][9][10] Cells can secrete proteases that digest the L-isomer, leading to the degradation of the coating and subsequent cell detachment over time.[9][10] PDL is resistant to this enzymatic degradation, providing a more stable and durable surface for extended experiments.[10]

Caption: Electrostatic attraction between the positively charged PDL coating and the negatively charged cell membrane.

Reagent Preparation and Handling

Proper preparation and storage of PDL solutions are paramount to achieving consistent and effective coatings. PDL is typically supplied as a lyophilized powder or a sterile, ready-to-use solution.

Protocol 2.1: Reconstitution of Lyophilized PDL Powder

-

Objective : To prepare a sterile 1.0 mg/mL stock solution.

-

Materials :

-

Poly-D-Lysine hydrobromide/hydrochloride powder (e.g., MW 70,000-150,000 Da)

-

Sterile, tissue culture-grade water[11]

-

Sterile conical tube

-

0.22 µm syringe filter

-

-

Procedure :

-

Under aseptic conditions in a laminar flow hood, add the appropriate volume of sterile water to the vial of PDL powder to achieve a final concentration of 1.0 mg/mL. For example, add 10 mL of water to a 10 mg vial.

-

Cap the vial and vortex gently or invert until the powder is fully dissolved. Avoid vigorous shaking to prevent shearing the polymer.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.[11]

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

-

-

Storage :

Standard Coating Protocols

The following protocols provide a general framework for coating common cultureware. Optimization is often necessary depending on the specific cell type and substrate.

Protocol 3.1: Coating Polystyrene Multi-Well Plates

-

Objective : To coat a standard 24-well plate.

-

Preparation :

-

Procedure :

-

Add a sufficient volume of the PDL working solution to each well to completely cover the bottom surface (see Table 1 for recommended volumes).

-

Ensure the entire surface is coated by gently tilting the plate.

-

Incubate at room temperature for at least 1 hour.[1][11] Some protocols suggest shorter times (5 minutes), but 1 hour is more robust.

-

Carefully aspirate the PDL solution from each well.

-

CRITICAL STEP : Wash the wells thoroughly 2-3 times with a generous volume of sterile water or DPBS.[1][15] This removes any unbound PDL, which can be cytotoxic.[15]

-

Aspirate the final wash completely.

-

Allow the plate to air dry completely in the laminar flow hood (typically 2 hours) before seeding cells.[1]

-

-

Storage : Coated plates can be used immediately or wrapped tightly with paraffin film and stored at 4°C for up to two weeks.[1]

Caption: Standard workflow for coating culture surfaces with Poly-D-Lysine.

Table 1: Recommended Volumes and Concentrations for Coating

| Cultureware Format | Surface Area (cm²) | Recommended Coating Volume | Typical Working Concentration (µg/mL) |

| 96-well Plate | 0.32 | 50-100 µL | 50 - 100 |

| 24-well Plate | 1.9 | 250-300 µL | 50 - 100 |

| 12-well Plate | 3.8 | 500-600 µL | 50 - 100 |

| 6-well Plate | 9.6 | 1.0 - 1.2 mL | 50 - 100 |

| 35 mm Dish | 9.6 | 1.0 - 1.2 mL | 50 - 100 |

| 60 mm Dish | 21 | 2.5 - 3.0 mL | 50 - 100 |

| 100 mm Dish | 56 | 6.0 - 7.0 mL | 50 - 100 |

| 18 mm Coverslip | 2.54 | 300-400 µL (in well) | 20 - 100[16][17] |

Note: These are starting recommendations. Optimal conditions must be determined empirically for each cell line and application.[5]

Optimization and Key Considerations

-

Molecular Weight (MW) : PDL is available in various molecular weight ranges.

-

Low MW (30,000-70,000 Da) : Less viscous and easier to handle, but offers fewer cell binding sites per molecule.[4][14]

-

Medium MW (70,000-150,000 Da) : A good compromise, providing ample binding sites while remaining easy to handle.[1][4][14] This range is ideal for most applications, including neuronal cultures.[1]

-

High MW (>150,000 Da) : More binding sites per molecule but solutions are highly viscous and difficult to work with.[14]

-

-

Substrate Cleanliness : For glass coverslips, ensuring the surface is impeccably clean is crucial for an even coating. If uneven coating or detachment occurs, pre-treating glass with an acid wash (e.g., HCl) or 1 mM magnesium acetate can improve results.[12][18][19]

-

Co-ating with other ECMs : For some highly sensitive cells, particularly primary neurons, PDL is often used as a primary attachment factor followed by a secondary coating of a biologically active molecule like Laminin or Fibronectin.[20] The PDL provides the initial electrostatic "grip," while the ECM protein provides specific integrin-binding sites for enhanced survival and differentiation.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Patchy or No Cell Adhesion | 1. Incomplete surface coverage during coating. 2. Insufficient incubation time. 3. PDL solution expired or degraded. 4. Uneven coating on dirty glass.[18] | 1. Ensure the entire surface is covered with the PDL solution.[15] 2. Increase incubation time to 1-2 hours. 3. Use a fresh aliquot of PDL stock solution.[19] 4. Acid-wash glass coverslips before coating.[12] |

| Cells Attach Initially, Then Die | 1. Cytotoxicity from residual, unbound PDL.[15] 2. PDL concentration is too high for the specific cell type. | 1. Increase washing step to 3-4 times with sterile water. This is the most common cause.[15] 2. Perform a titration experiment to find the lowest effective coating concentration. |